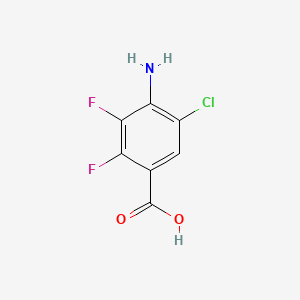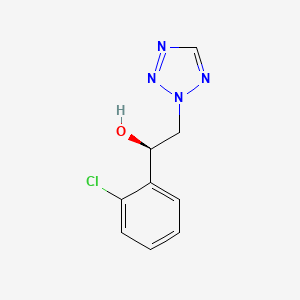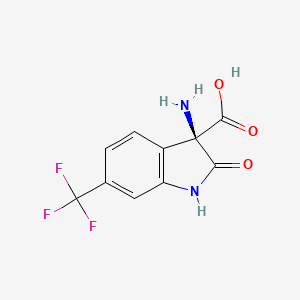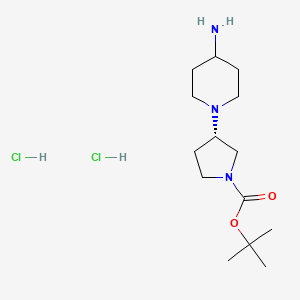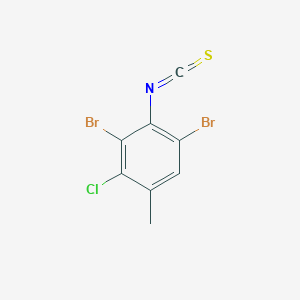
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H4Br2ClNS and a molecular weight of 341.45 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a phenyl ring substituted with chlorine, bromine, and methyl groups, as well as an isothiocyanate functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-methylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The reaction proceeds as follows:
[ \text{C}_8\text{H}_5\text{Br}_2\text{ClN} + \text{CSCl}_2 \rightarrow \text{C}_8\text{H}_4\text{Br}_2\text{ClNS} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor equipped with temperature control and efficient mixing to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The isothiocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol at room temperature.
Oxidation: Hydrogen peroxide or peracids are used as oxidizing agents, and the reaction is conducted in an aqueous or organic solvent at elevated temperatures.
Reduction: Lithium aluminum hydride or other hydride donors are used as reducing agents, and the reaction is performed in an inert solvent like tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic Substitution: Thiourea or thiocarbamate derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate has several applications in scientific research, including:
Proteomics Research: Used as a reagent for labeling and detecting proteins in proteomics studies.
Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in studies investigating the biological activity of isothiocyanate-containing compounds, including their potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can alter the function of the target proteins, leading to various biological effects. The compound may also interact with other cellular components, such as DNA or enzymes, through similar mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: A simpler analog with a phenyl ring and an isothiocyanate group.
4-Methylphenyl isothiocyanate: Similar structure but lacks the chlorine and bromine substituents.
2,6-Dibromo-4-methylphenyl isothiocyanate: Similar structure but lacks the chlorine substituent.
Uniqueness
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate is unique due to the presence of multiple halogen substituents (chlorine and bromine) on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other isothiocyanate derivatives.
Properties
Molecular Formula |
C8H4Br2ClNS |
|---|---|
Molecular Weight |
341.45 g/mol |
IUPAC Name |
1,3-dibromo-4-chloro-2-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H4Br2ClNS/c1-4-2-5(9)8(12-3-13)6(10)7(4)11/h2H,1H3 |
InChI Key |
BSAPDFOSOGWCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)N=C=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

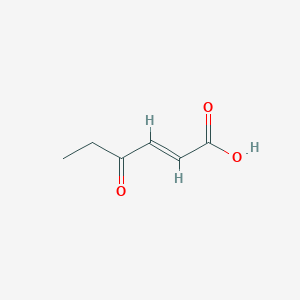
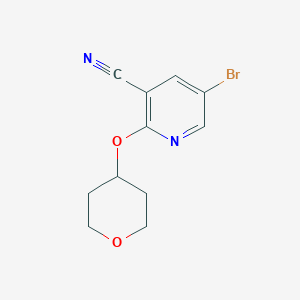
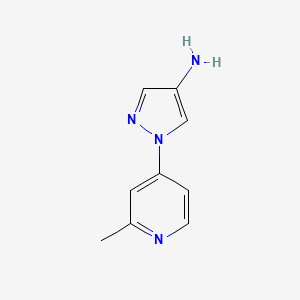
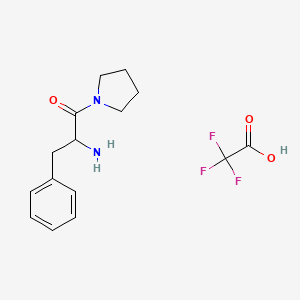
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)

![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
